
3-Bromo-1,1-dimethylcyclohexane
Overview
Description
3-Bromo-1,1-dimethylcyclohexane is an organic compound with the molecular formula C8H15Br. It belongs to the family of halocarbons and is characterized by a bromine atom attached to a cyclohexane ring that also contains two methyl groups at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane. This can be achieved by reacting 1,1-dimethylcyclohexane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that then react with the cyclohexane derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,1-dimethylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 3-Hydroxy-1,1-dimethylcyclohexane, 3-Cyano-1,1-dimethylcyclohexane.
Elimination: 1,1-Dimethylcyclohexene.
Oxidation: 3-Bromo-1,1-dimethylcyclohexanol, 3-Bromo-1,1-dimethylcyclohexanone.
Reduction: 1,1-Dimethylcyclohexane.
Scientific Research Applications
3-Bromo-1,1-dimethylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-dimethylcyclohexane involves its interaction with various molecular targets. In substitution reactions, the bromine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
3-Bromo-1,1-dimethylcyclohexane can be compared with other similar compounds such as:
1-Bromo-1,1-dimethylcyclohexane: Similar structure but with the bromine atom at a different position.
3-Chloro-1,1-dimethylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
3-Fluoro-1,1-dimethylcyclohexane: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it undergoes, which can be different from those of its analogs due to the nature of the bromine atom .
Biological Activity
3-Bromo-1,1-dimethylcyclohexane is a halogenated cycloalkane that presents significant interest due to its potential biological activities. This compound features a bromine atom attached to a cyclohexane ring that is further substituted with two methyl groups at the 1-position. Understanding its biological activity involves examining its pharmacokinetics, potential therapeutic applications, and toxicological profiles.
The molecular formula of this compound is , and it has the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 191.11 g/mol |
Log P (octanol-water) | 2.23 |
Solubility | Moderate in organic solvents, limited in water |
Melting Point | Not specified |
Boiling Point | Not specified |
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and is permeant through the blood-brain barrier (BBB). However, it is not a substrate for P-glycoprotein (P-gp), indicating it may not be actively expelled from cells once absorbed .
Absorption and Distribution
- GI Absorption: High
- BBB Permeability: Yes
- P-gp Substrate: No
Antimicrobial Properties
Research indicates that halogenated compounds like this compound may exhibit antimicrobial activity. The presence of the bromine atom can enhance the compound's reactivity towards microbial enzymes or structural components, potentially leading to bactericidal effects.
Cytotoxicity
Studies have shown that certain brominated compounds can induce cytotoxic effects in various cell lines. The specific cytotoxicity of this compound has not been extensively characterized, but similar compounds have demonstrated significant toxicity in vitro, raising concerns regarding their safety profile .
Case Studies and Research Findings
Several studies have explored the biological implications of brominated cycloalkanes. For instance:
- Study on Antibacterial Activity: A comparative analysis of brominated cycloalkanes showed that compounds with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated a correlation between the degree of halogenation and increased antimicrobial potency .
- Toxicological Assessment: In a study assessing the toxicological effects of halogenated hydrocarbons, this compound was found to possess acute toxicity when administered orally in rodent models. The compound exhibited harmful effects consistent with other brominated organic compounds .
Properties
IUPAC Name |
3-bromo-1,1-dimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSNPTXXWZFQQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304475 | |
Record name | 3-Bromo-1,1-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-98-6 | |
Record name | 3-Bromo-1,1-dimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25090-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,1-dimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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